molecular formula C21H13FN4O3S B2603842 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1172295-04-3

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2603842
CAS No.: 1172295-04-3
M. Wt: 420.42
InChI Key: RYPPQWIGNMJLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound integrating three distinct pharmacophores: a pyrazole core, a benzo[d]thiazolyl substituent, and a coumarin-derived carboxamide moiety. The coumarin unit (2-oxo-2H-chromene) contributes rigidity and planar aromaticity, which may influence fluorescence or intermolecular interactions.

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O3S/c1-11-9-17(26(25-11)21-24-18-14(22)6-4-8-16(18)30-21)23-19(27)13-10-12-5-2-3-7-15(12)29-20(13)28/h2-10H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPPQWIGNMJLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluorobenzo[d]thiazole and 3-methyl-1H-pyrazole. These intermediates are then subjected to condensation reactions with 2-oxo-2H-chromene-3-carboxylic acid derivatives under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters and to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with potentially different biological activities.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its biological activity has been explored in various assays, including antimicrobial, anticancer, and anti-inflammatory studies.

    Medicine: The compound shows promise as a lead molecule for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism by which N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Derivatives

describes pyrazole-carboxamide derivatives (e.g., 3a–3p ) synthesized via EDCI/HOBt-mediated coupling. Key comparisons include:

  • Substituent Effects : The target compound’s 4-fluorobenzo[d]thiazol substituent contrasts with simpler aryl groups (e.g., phenyl, 4-chlorophenyl) in analogues like 3a and 3b . The benzo[d]thiazol system introduces a fused aromatic ring, increasing molecular weight (~437–452 g/mol estimated for the target) compared to 3a (403.1 g/mol) and 3d (421.0 g/mol) .
  • Synthetic Yields: Yields for analogues in range from 62% (3c) to 71% (3d).

Coumarin-Containing Analogues

reports 5j (2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N-(1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)acetamide), which shares the coumarin moiety with the target compound. Key differences:

  • Functional Groups: 5j lacks the benzo[d]thiazol ring but includes a methoxyphenyl-pyrazole.
  • Thermal Stability : 5j exhibits a high melting point (260–263°C), attributed to hydrogen bonding from the coumarin’s carbonyl groups. The target compound’s melting point is likely similarly elevated due to its conjugated system .

Thiazolyl and Fluorinated Analogues

and highlight compounds with fluorinated aryl or thiazolyl groups:

  • 1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): This compound shares the 4-fluorobenzyl motif but replaces the coumarin with a pyrrolidine ring. Such structural differences may reduce π-π stacking interactions compared to the target compound .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s benzo[d]thiazol and coumarin groups may necessitate specialized coupling reagents or protecting groups, as seen in ’s use of EDCI/HOBt for carboxamide formation .
  • Bioactivity Potential: The coumarin moiety’s fluorescence (as in 5j) could make the target compound suitable for theragnostic applications, while the benzo[d]thiazol group may enhance kinase inhibition, as suggested by ’s CDK7 inhibitors .
  • Physicochemical Properties : The target’s higher molecular weight and aromaticity compared to analogues like 3d or ’s compound may improve binding but reduce solubility, requiring formulation adjustments .

Biological Activity

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure

  • IUPAC Name: this compound
  • Molecular Formula: C19H15FN2O3S
  • Molecular Weight: 372.40 g/mol

Structural Features

The compound features a chromene core linked to a pyrazole ring, which is further substituted with a 4-fluorobenzo[d]thiazole moiety. This unique structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. The specific compound under investigation has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action:
    • The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
    • Interaction with DNA or RNA synthesis pathways has been suggested, which could impede cancer cell growth.
  • Case Studies:
    • In vitro studies demonstrated that derivatives of similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells .
    • A recent study reported that compounds related to thiazole derivatives showed promising results against human breast cancer T47D cells, with IC50 values ranging from 27.3 μM to 43.4 μM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that thiazole derivatives often possess broad-spectrum antimicrobial activity:

  • Mechanism of Action:
    • Thiazole-containing compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Research Findings:
    • A series of thiazole derivatives were tested against various bacterial strains, showing significant inhibition at low concentrations .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic processes:

  • Xanthine Oxidase Inhibition:
    • Compounds similar to the one under study have been identified as xanthine oxidase inhibitors, which are relevant in the treatment of gout and other inflammatory conditions .

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromene Core:
    • The chromene structure can be synthesized via cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.
  • Introduction of the Pyrazole Ring:
    • The pyrazole moiety is introduced through condensation reactions involving hydrazines and suitable carbonyl compounds.
  • Final Amidation:
    • The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the amide bond.

Synthetic Route Summary Table

StepReaction TypeReagents/ConditionsProduct
1CyclizationPhenolic compound + Carbonyl sourceChromene derivative
2CondensationHydrazine + Carbonyl compoundPyrazole derivative
3AmidationIntermediate + Carboxylic acid derivativeFinal compound

Q & A

Q. What are the key synthetic routes for synthesizing N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under reflux in ethanol or THF .
  • Step 2 : Introduction of the 4-fluorobenzo[d]thiazol-2-yl moiety using coupling reactions (e.g., Suzuki-Miyaura) with a fluorinated benzothiazole boronic acid precursor .
  • Step 3 : Chromene-carboxamide linkage via amide bond formation between the pyrazole intermediate and 2-oxo-2H-chromene-3-carboxylic acid, using coupling agents like EDCI/HOBt in DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methyl groups, fluorinated aromatic protons) .
    • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₁H₁₄FN₃O₃S).
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column, acetonitrile/water gradient, UV detection at 254 nm .
    • Melting Point Analysis : Consistency with literature values (if available).

Q. How can researchers evaluate the compound's solubility and stability for in vitro assays?

  • Solubility Screening : Use solvents like DMSO (primary stock), followed by dilution in PBS or cell culture media. Measure via nephelometry or UV-vis spectroscopy .
  • Stability Profiling :
    • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
    • Thermal Stability : Heat at 40–60°C for 48h; assess decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent Variation :
    • Replace the 4-fluorobenzo[d]thiazol group with chloro/cyano analogs to assess halogen effects .
    • Modify the chromene ring (e.g., 6-methyl or 7-methoxy derivatives) to study steric/electronic impacts .
  • Activity Testing :
    • In vitro assays : Enzyme inhibition (e.g., kinases, cytochrome P450) at 1–100 µM concentrations.
    • Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituents with activity .

Table 1 : Example SAR Data for Analogous Compounds

Substituent (R)Enzyme Inhibition IC₅₀ (µM)LogP
4-Fluorobenzo[d]thiazol0.8 ± 0.13.2
4-Chlorobenzo[d]thiazol1.5 ± 0.33.5
4-Cyanobenzo[d]thiazol5.2 ± 0.62.9

Q. What strategies resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Validate assays with positive/negative controls (e.g., staurosporine for kinase inhibition).
  • Purity Reassessment : Confirm batch-to-batch consistency via LC-MS; impurities >1% may skew results .
  • Metabolic Stability : Test liver microsome stability (e.g., human/rat) to rule out rapid degradation in specific models .

Q. How can computational methods predict binding modes and target interactions?

  • Molecular Docking : Use X-ray crystallography data of target proteins (e.g., EGFR kinase PDB: 1M17) to model ligand-protein interactions. Focus on hydrogen bonding with the chromene carbonyl and fluorobenzo[d]thiazol hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability under physiological conditions .

Q. What experimental designs mitigate synthetic challenges (e.g., low yield, side products)?

  • Optimization Parameters :
    • Catalyst Screening : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for Suzuki couplings .
    • Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) in cyclization steps .
  • Byproduct Analysis : Use LC-MS to identify intermediates; adjust stoichiometry (e.g., 1.2 eq. of coupling agent) .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in reported biological activities?

  • Cross-Validation : Re-test activity in parallel with a reference compound (e.g., doxorubicin for cytotoxicity).
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentration, and incubation time .

Q. What mechanistic studies elucidate the compound's mode of action?

  • Target Identification : Use pull-down assays with biotinylated probes and streptavidin beads, followed by proteomics .
  • Pathway Analysis : RNA-seq or Western blotting to assess downstream signaling (e.g., MAPK/ERK) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.